molecular formula C10H14N2O3S B12910781 1-(2-(Methylsulfonyl)pyrimidin-5-yl)pentan-1-one CAS No. 110099-98-4

1-(2-(Methylsulfonyl)pyrimidin-5-yl)pentan-1-one

Cat. No.: B12910781
CAS No.: 110099-98-4
M. Wt: 242.30 g/mol
InChI Key: WSKRTMVIQMQWDL-UHFFFAOYSA-N
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Description

1-(2-(Methylsulfonyl)pyrimidin-5-yl)pentan-1-one (CAS 110099-98-4) is a high-purity chemical compound supplied for research and development purposes. This specialty chemical features a pyrimidine ring system substituted with a methylsulfonyl group and a pentan-1-one chain, yielding a molecular formula of C 10 H 14 N 2 O 3 S and a molecular weight of 242.29 g/mol . The methylsulfonyl-pyrimidine scaffold is a significant structural motif in medicinal and agricultural chemistry research. Compounds containing this motif, such as those described in patent WO2019197468A1, are frequently investigated for their potential biological activities, including applications as pesticides and pharmaceutical agents . The specific physicochemical properties and reactivity of the methylsulfonyl and ketone functional groups make this compound a valuable synthetic intermediate. Researchers can utilize it to explore structure-activity relationships or to incorporate the 2-(methylsulfonyl)pyrimidin-5-yl fragment into more complex molecules for various experimental screenings. Handling and Safety: Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Intended Use: This product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

110099-98-4

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

1-(2-methylsulfonylpyrimidin-5-yl)pentan-1-one

InChI

InChI=1S/C10H14N2O3S/c1-3-4-5-9(13)8-6-11-10(12-7-8)16(2,14)15/h6-7H,3-5H2,1-2H3

InChI Key

WSKRTMVIQMQWDL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CN=C(N=C1)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Methylsulfonyl)pyrimidine Intermediates

  • Starting Materials : Pyrimidine derivatives or pyrimidine-5-carboxylates are commonly used as precursors.
  • Methylsulfonyl Introduction :
    • Oxidation of methylthio or methylsulfide precursors using oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acidic media to convert methylthio groups to methylsulfonyl groups.
    • Example: Methyl sulfides are oxidized to methyl sulfoxides and further to methyl sulfones using m-CPBA.
  • Reaction Conditions :
    • Typical solvents include acetonitrile or dichloromethane.
    • Temperature control is crucial, often performed at room temperature or slightly elevated temperatures (20–50 °C).
  • Yields : Oxidation steps generally provide moderate to high yields (50–90%) depending on substrate and conditions.

Installation of the Pentan-1-one Side Chain

  • Approach 1: Friedel-Crafts Acylation

    • Acylation of the pyrimidine ring or its derivatives with pentanoyl chloride or equivalent acylating agents to introduce the pentan-1-one group.
    • This method requires careful control to avoid over-acylation or side reactions.
    • Bromination of the acylated intermediate can be performed to facilitate further substitution reactions.
  • Approach 2: Nucleophilic Substitution Using α-Bromoketones

    • Preparation of α-bromoketone intermediates (e.g., 2-bromo-1-(4-methylphenyl)-pentan-1-one) followed by nucleophilic substitution with pyrimidine derivatives or amines.
    • Reaction typically carried out in ethereal solvents (diethyl ether or ethanol) at low temperatures (0–25 °C) to control reactivity.
  • Approach 3: Coupling via Base-Mediated Reactions

    • Use of strong bases such as sodium hydride in THF under inert atmosphere to deprotonate pyrimidine intermediates, followed by reaction with alkyl halides or esters to form the ketone side chain.
    • This method allows for regioselective alkylation at the 5-position of the pyrimidine ring.

Representative Experimental Data and Conditions

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Oxidation of methylthio to methylsulfonyl m-CPBA in DCM, RT, 1–2 h 70–90 Controlled oxidation to avoid over-oxidation
2 Friedel-Crafts acylation Pentanoyl chloride, AlCl3, DCM, 0–25 °C 50–70 Requires dry conditions, careful quenching
3 α-Bromoketone formation Bromination of pentan-1-one derivatives, Br2, CCl4, 0 °C 60–80 Precursor for nucleophilic substitution
4 Nucleophilic substitution Pyrimidine derivative + α-bromoketone, Et2O, 0–25 °C 65–85 Formation of ketone side chain
5 Base-mediated coupling NaH, THF, inert atmosphere, 5 °C to RT 50–60 Alkylation at pyrimidine 5-position

Characterization Techniques

Research Findings and Optimization Notes

  • Oxidation of methylthio to methylsulfonyl groups is a critical step; incomplete oxidation leads to impurities. Use of m-CPBA is preferred for selectivity.
  • Friedel-Crafts acylation can be low-yielding due to competing side reactions; alternative methods such as nucleophilic substitution with α-bromoketones offer better control and yields.
  • Base-mediated alkylation requires strict inert atmosphere and temperature control to prevent side reactions and decomposition.
  • Purification by recrystallization or flash chromatography is essential to obtain analytically pure product.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Oxidation of methylthio precursors m-CPBA, H2O2 RT, DCM or AcOH High selectivity for sulfone Requires careful control to avoid over-oxidation
Friedel-Crafts Acylation Pentanoyl chloride, AlCl3 0–25 °C, dry solvent Direct acylation Moderate yield, side reactions possible
α-Bromoketone + Nucleophilic Substitution α-Bromoketone, pyrimidine derivative 0–25 °C, Et2O Good yields, regioselective Requires preparation of bromoketone intermediate
Base-Mediated Alkylation NaH, alkyl halide, THF 5 °C to RT, inert atmosphere Regioselective, versatile Sensitive to moisture, requires inert conditions

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylsulfonyl)pyrimidin-5-yl)pentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(Methylsulfonyl)pyrimidin-5-yl)pentan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Methylsulfonyl)pyrimidin-5-yl)pentan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Q & A

Q. What are the established synthetic routes for 1-(2-(Methylsulfonyl)pyrimidin-5-yl)pentan-1-one, and what key reaction parameters influence yield?

The compound is synthesized via oxidation of a methylthio precursor (e.g., 2-(methylthio)pyrimidin-5-ylpentan-1-one) using oxidizing agents like oxone or mCPBA in anhydrous dichloromethane or acetonitrile. Key parameters include:

  • Temperature : 0–25°C to minimize sulfone overoxidation.
  • Stoichiometry : 1.5 equivalents of oxidant for complete conversion.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization to isolate the sulfone product (>95% purity).
    Contaminants like sulfoxides may form if moisture is present, necessitating strict anhydrous conditions .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • NMR : High-resolution 1H^1H (600 MHz) and 13C^13C NMR in DMSO-d6d_6 resolve methylsulfonyl (δ\delta ~3.4 ppm for CH3_3) and pyrimidine protons (δ\delta 8.5–9.0 ppm).
  • X-ray crystallography : Single-crystal studies (298 K, Mo-Kα radiation) confirm bond lengths (C–S = 1.76 Å) and dihedral angles between the pyrimidine and pentanone moieties, critical for structural validation .
  • Mass spectrometry : ESI-TOF with exact mass matching (theoretical [M+H]+^+ = 283.09; observed ±2 ppm).

Q. What stability considerations are critical when handling this compound under different experimental conditions?

  • Light sensitivity : Degrades under UV light; store in amber glass at -20°C.
  • pH stability : Degrades in acidic (pH <3) or basic (pH >10) conditions, forming hydrolyzed pyrimidine derivatives.
  • Analytical monitoring : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) to detect impurities like sulfoxides (<0.1% per ICH guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictory data observed during reaction optimization for synthesizing this compound?

  • Design of Experiments (DoE) : Vary parameters (temperature, oxidant equivalents, solvent polarity) in a factorial design to identify critical factors. For example, conflicting yield reports may arise from incomplete mixing, addressed via flow chemistry setups.
  • In situ monitoring : ReactIR tracks sulfone formation (1720 cm1 ^{-1 } S=O stretch) to optimize reaction time.
  • Statistical validation : ANOVA analysis of triplicate runs isolates significant variables (e.g., solvent choice contributes 65% to yield variance) .

Q. What computational approaches are suitable for predicting the reactivity of the methylsulfonyl-pyrimidine moiety in nucleophilic substitution reactions?

  • DFT calculations : At the B3LYP/6-311+G(d,p) level, compute Fukui indices to identify electrophilic sites on the pyrimidine ring. The methylsulfonyl group increases positive charge at C4, favoring nucleophilic attack.
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. The sulfone group’s electron-withdrawing effect enhances hydrogen bonding with catalytic lysine residues .

Q. What strategies are recommended for elucidating the metabolic pathways of this compound in biological systems?

  • Radiolabeling : Synthesize 14C^{14}C-labeled analogs for tracing major metabolites in rat hepatocytes.
  • LC-MS/MS profiling : Identify phase I metabolites (e.g., hydroxylation at the pentanone chain) and phase II conjugates (glucuronides).
  • CYP450 inhibition assays : Test using human liver microsomes to assess enzyme-specific metabolism (e.g., CYP3A4-mediated demethylation) .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Purity verification : Confirm >99% purity via HPLC and ICP-MS to rule out metal contaminants.
  • Assay standardization : Use isogenic cell lines and consistent ATP quantification methods (e.g., CellTiter-Glo) to minimize variability.
  • Dose-response modeling : Fit data to a Hill equation to calculate EC50_{50} values, comparing results across studies using the same statistical thresholds (e.g., p <0.01) .

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